molecular formula C26H22BrN3O4S2 B12026896 Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 618880-53-8

Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12026896
CAS No.: 618880-53-8
M. Wt: 584.5 g/mol
InChI Key: SLZDHNJOUBONDB-UHFFFAOYSA-N
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Description

Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidin scaffold fused with a cyclohexane ring. The core structure is substituted at position 3 with a 4-bromophenyl group and at position 2 with a sulfanyl acetyl linker connected to a methyl benzoate ester moiety.

Properties

CAS No.

618880-53-8

Molecular Formula

C26H22BrN3O4S2

Molecular Weight

584.5 g/mol

IUPAC Name

methyl 4-[[2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H22BrN3O4S2/c1-34-25(33)15-6-10-17(11-7-15)28-21(31)14-35-26-29-23-22(19-4-2-3-5-20(19)36-23)24(32)30(26)18-12-8-16(27)9-13-18/h6-13H,2-5,14H2,1H3,(H,28,31)

InChI Key

SLZDHNJOUBONDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the benzothieno pyrimidine core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using brominated precursors.

    Formation of the Sulfanyl Acetyl Intermediate: This involves the reaction of the benzothieno pyrimidine core with a sulfanyl acetyl compound.

    Coupling with Methyl 4-Aminobenzoate: The final step involves coupling the sulfanyl acetyl intermediate with methyl 4-aminobenzoate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromophenyl group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium iodide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with derivatives of the benzothieno[2,3-d]pyrimidin family, differing primarily in substituents and linker groups. Below is a detailed comparison:

Structural Analogues and Substituent Variations

Compound Name Molecular Formula Key Substituents Physicochemical Properties (if available) Evidence Source
Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate C27H23ClN3O4S2 4-chlorophenyl (vs. 4-bromophenyl) MDL: MFCD03223897
2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide C25H22BrN5O4S3 4-sulfamoylphenyl acetamide (vs. methyl benzoate) MDL: MFCD03223126
4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide C27H26N4O4S2 4-ethoxyphenyl (vs. 4-bromophenyl); benzamide (vs. methyl benzoate) Predicted CCS (Ų): [M+H]+ = 218.0
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide C25H20BrCl2N3O3S2 2,4-dichlorophenyl acetamide (vs. methyl benzoate) CAS: 476484-23-8
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate C25H25N3O4S2 4-methylphenyl (vs. 4-bromophenyl); ethyl benzoate (vs. methyl benzoate) CAS: 686771-31-3

Key Findings from Comparative Analysis

Halogen Substitution Effects: The 4-bromophenyl substituent in the target compound (vs. The 2,4-dichlorophenyl variant introduces steric bulk and increased hydrophobicity, which could alter pharmacokinetic profiles.

The 4-sulfamoylphenyl acetamide in adds a polar sulfonamide group, which is often associated with enhanced solubility and bioavailability.

Predicted Physicochemical Behavior :

  • The ethoxyphenyl analog exhibits a predicted collision cross-section (CCS) of 218.0 Ų for [M+H]+, suggesting distinct conformational behavior in mass spectrometry compared to the bromophenyl parent compound.

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